Research suggests that 3-(2-chlorophenyl)-N-(2,6-diisopropylphenyl)acrylamide inhibits osteoclast differentiation through the modulation of peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). [] This compound appears to attenuate the reduction of Pin1 protein during osteoclast differentiation without impacting Pin1 mRNA levels. This, in turn, leads to the repression of osteoclast-related genes such as DC-STAMP and OSCAR, crucial for osteoclast fusion. []
The primary application of 3-(2-chlorophenyl)-N-(2,6-diisopropylphenyl)acrylamide, as identified in the provided research, is its potential as a therapeutic agent for osteoporosis. [] Studies indicate that it inhibits the differentiation of osteoclasts, cells responsible for bone resorption, suggesting a possible role in managing the imbalance between bone formation and resorption characteristic of osteoporosis. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2